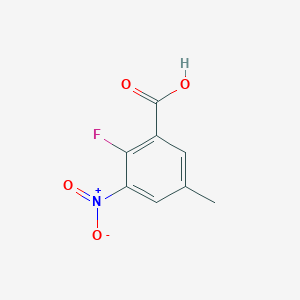

2-Fluoro-5-methyl-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWREVVXWOIFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use of Alternative Nitrating Agents:a Key Strategy is to Replace the Hazardous Mixed Acid System.numberanalytics.comresearch into Aromatic Nitration Has Identified Several Greener Alternatives:

Dinitrogen Pentoxide (N2O5): This is a potent and effective nitrating agent that can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov

Nitronium Salts: Reagents like nitronium tetrafluoroborate (B81430) (NO2BF4) can effect nitration without the need for mixed acid, offering milder reaction conditions and improved selectivity. numberanalytics.comnumberanalytics.com

Nitric Acid/Acetic Anhydride: For certain substrates, this mixture can provide more selective nitration, although the formation of unstable acetyl nitrate (B79036) requires careful process control. nih.govresearchgate.net

Process Intensification with Continuous Flow Technology:nitration Reactions Are Typically Fast and Highly Exothermic, Posing Significant Safety Risks in Large Scale Batch Reactors.ewadirect.comresearchgate.netcontinuous Flow Processing in Microreactors or Other Flow Devices Offers a Superior Alternative.microflutech.comthis Technology Provides:

Enhanced Safety: The small reactor volume (low liquid holdup) and superior heat transfer capabilities minimize the risk of thermal runaways and explosions. researchgate.netmicroflutech.com

Improved Control: Precise control over reaction temperature, pressure, and residence time leads to higher yields, better selectivity, and reduced formation of impurities, such as dinitro derivatives. microflutech.com

Scalability: Flow processes can be scaled up more efficiently and safely than batch reactions. researchgate.net One patented method for a related compound notes the potential use of microreactors for the nitration step, highlighting the industrial interest in this greener approach. google.com

Atom Economy and Waste Reduction:the Concept of Atom Economy, Which Measures the Efficiency of Incorporating Reactant Atoms into the Final Product, is a Core Green Chemistry Metric.primescholars.comrsc.orgsynthesis Design Should Prioritize Reactions with High Atom Economy, Such As Addition Reactions, over Those That Generate Stoichiometric By Products.primescholars.comwhile Nitration is a Substitution Reaction, Improving Its Selectivity is Crucial. for Example, a Process Using Oleum and Fuming Nitric Acid Was Developed to Achieve Full Conversion and Minimize the Formation of an Undesired Dinitro Derivative to Less Than 0.5%, a Significant Improvement over Earlier Methods That Produced a Mixture of Regioisomers.google.comthis Focus on Minimizing By Products Directly Reduces Waste and Improves the Overall Efficiency of the Synthesis.

Transformations of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group and serves as a synthetic precursor to other important nitrogen-containing functionalities, primarily amino and hydroxylamine groups, through reductive processes.

The reduction of the nitro group on the aromatic ring is a key transformation, yielding the corresponding aniline derivative, 3-amino-2-fluoro-5-methylbenzoic acid. This amino compound is a valuable building block for the synthesis of various heterocyclic systems and other complex molecules.

Reduction to Amino Derivatives: A wide variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel (Raney Ni) under a hydrogen atmosphere. patsnap.comgoogle.com This method is often clean and high-yielding. Chemical reductions are also widely used. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or elemental metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media, are effective for this transformation. wikipedia.org More recent methods demonstrate the selective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as carboxylic acids, using systems like hydrazine glyoxylate with zinc or magnesium powder. niscpr.res.in

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High efficiency, clean reaction. | patsnap.comwikipedia.org |

| Metal/Acid Reduction | Fe, Zn, or Sn in acidic media (e.g., HCl, Acetic Acid) | Classic, cost-effective method. | wikipedia.org |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O in HCl or ethanol | Common laboratory-scale method. | wikipedia.org |

| Hydrazine-Based Reduction | Hydrazine glyoxylate, Zn or Mg powder | Selective for nitro groups in the presence of carboxylic acids. | niscpr.res.in |

Reduction to Hydroxylamine Derivatives: The reduction of a nitro group can be stopped at the intermediate hydroxylamine stage under carefully controlled conditions. thieme-connect.de The formation of N-arylhydroxylamines from nitroarenes is a valuable transformation, as these products are important chemical intermediates. mdpi.com Methods to achieve this partial reduction include the use of zinc dust in an aqueous ammonium chloride solution or in a CO₂/H₂O system. wikipedia.orgrsc.org The latter has been shown to be an environmentally benign process that selectively reduces various nitroarenes to N-arylhydroxylamines in high yields (88-99%) under mild conditions. rsc.org Other reported methods include catalytic reduction with a rhodium-on-carbon catalyst in the presence of hydrazine monohydrate at room temperature. wikipedia.org

Nitro Group as a Directing or Activating Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. wikipedia.org This influence stems from two primary electronic effects: a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong negative mesomeric or resonance effect (-M). quora.com The resonance effect withdraws electron density from the aromatic ring, particularly from the ortho and para positions relative to the nitro group. youtube.comlibretexts.org

Consequently, the electron density of the benzene ring is significantly reduced, making the compound much less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.orglibretexts.org This reduction in reactivity is referred to as deactivation. For electrophilic attack, the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for substitution. libretexts.org

Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com By pulling electron density out of the ring, the nitro group makes the ring electron-deficient and more susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is most effective when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. pressbooks.pub In this compound, the nitro group is ortho to the fluorine atom, a configuration that strongly promotes SNAr reactions at that position.

The electron-withdrawing nature of the nitro group also enhances the acidity of the carboxylic acid. By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion, making the parent benzoic acid more acidic. stackexchange.comlibretexts.org

| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) | Preferred Position for EAS |

|---|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Strongly Activating (at ortho/para positions) | Meta |

Alternative Nitro Group Functionalizations

While the primary transformation of an aromatic nitro group is its reduction to an amine (-NH₂), several other functionalizations are possible, providing pathways to diverse chemical structures. wikipedia.orgnumberanalytics.com The specific outcome often depends on the choice of reducing agent and reaction conditions.

The reduction process can be stopped at intermediate stages to yield different products:

Reduction to Nitroso compounds (-N=O): Mild reducing agents can convert the nitro group to a nitroso group.

Reduction to Hydroxylamines (-NHOH): Further controlled reduction leads to the formation of hydroxylamines. numberanalytics.com

These intermediates are valuable in their own right for further synthetic transformations. Beyond reduction, the nitro group can participate in other reaction types. For instance, it can act as a leaving group in certain nucleophilic substitution reactions, a process known as cine-substitution, where the incoming nucleophile attaches to a different position from the one vacated by the leaving group. nih.gov The strong electron-withdrawing character of the nitro group can also activate adjacent C-H bonds, facilitating their deprotonation and subsequent reaction with electrophiles. nih.gov Additionally, modern synthetic methods have explored the use of nitroarenes in transition-metal-catalyzed cross-coupling reactions, where the nitro group is replaced by various nucleophiles. nih.gov

| Reaction Type | Product Functional Group | General Conditions/Reagents |

|---|---|---|

| Complete Reduction | Amine (-NH₂) | H₂, Metal Catalyst (e.g., Pd, Pt); or Metal/Acid (e.g., Fe/HCl, Sn/HCl) |

| Partial Reduction | Hydroxylamine (-NHOH) | Controlled reduction (e.g., Zn/NH₄Cl) |

| Partial Reduction | Nitroso (-N=O) | Mild reducing agents |

| Cross-Coupling | Various (e.g., Aryl, Alkyl) | Transition-metal catalysts (e.g., Palladium, Nickel) |

Reactivity at the Fluorinated Aromatic Position

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position of this compound is highly susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of the electronic environment of the aromatic ring. For an SNAr reaction to proceed, two main conditions must be met: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to that leaving group. pressbooks.pub

In this molecule, both conditions are satisfied. Fluorine is an excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's extreme electronegativity polarizes the carbon atom it is attached to, making it highly electrophilic and prone to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate (the Meisenheimer complex), not the breaking of the carbon-leaving group bond. masterorganicchemistry.com

The presence of the strongly electron-withdrawing nitro group at the C3 position (ortho to the fluorine) is crucial. It effectively stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for the reaction. pressbooks.pub The carboxylic acid group at C1, also being electron-withdrawing, further enhances the electrophilicity of the ring, contributing to the activation of the C2 position for nucleophilic attack. This electronic setup allows for the efficient displacement of the fluoride ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing new functional groups at this position. researchgate.net

Influence of Fluorine on Ring Activation/Deactivation

The fluorine atom exerts a dual electronic effect on the aromatic ring. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bond framework. stackexchange.comvaia.com This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. vaia.commsu.edu

Simultaneously, the lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through a positive mesomeric or resonance effect (+M). libretexts.orgmsu.edu This resonance effect increases electron density, particularly at the ortho and para positions. However, for halogens, and especially fluorine, the strong inductive effect dominates over the weaker resonance effect. libretexts.orgmasterorganicchemistry.com The net result is that fluorine is considered a deactivating group for electrophilic substitution. masterorganicchemistry.com

Despite being deactivating, the resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine is key. It enhances the partial positive charge on the carbon to which it is attached, making it a prime target for nucleophilic attack and facilitating the SNAr reactions discussed previously. masterorganicchemistry.com Recent studies have also introduced the concept of "fluoromaticity," suggesting that the π-orbitals contributed by fluorine atoms can further stabilize the aromatic ring. acs.orgnih.gov

Reactions Involving the Methyl Group

Oxidation Reactions at the Benzylic Position

The methyl group attached to the aromatic ring is susceptible to oxidation at its benzylic position. The presence of the electron-withdrawing nitro group on the ring activates this methyl group towards oxidation. oup.com This activation occurs because the nitro group can help stabilize radical or anionic intermediates formed at the benzylic carbon during the oxidation process.

Various oxidizing agents can be employed to transform the methyl group. Depending on the reagent and reaction conditions, the oxidation can yield a range of products, including the corresponding benzaldehyde, or be carried through to the carboxylic acid. wikipedia.org For instance, the oxidation of nitrotoluenes with electro-generated superoxide ions has been shown to yield the corresponding nitrobenzoic acids, with the nitrobenzaldehyde as a likely intermediate. oup.com Other common oxidizing agents used for this type of transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid under specific conditions. epa.gov The Etard reaction, using chromyl chloride (CrO₂Cl₂), is a method specifically used to convert a benzylic methyl group to an aldehyde. askfilo.com The complete oxidation of the methyl group on this compound would result in the formation of a dicarboxylic acid derivative, 2-fluoro-3-nitroisophthalic acid.

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | General knowledge |

| Nitric Acid (HNO₃) | Carboxylic Acid | epa.gov |

| Electro-generated Superoxide Ion (O₂⁻) | Carboxylic Acid | oup.com |

| Chromyl Chloride (CrO₂Cl₂) | Aldehyde | askfilo.com |

Halogenation and Further Derivatization

The functional groups of this compound allow for several derivatization strategies. A primary and straightforward derivatization involves the carboxylic acid moiety. This group can be readily converted into its corresponding methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate. A general method for this esterification involves dissolving the parent acid in methanol and treating it with thionyl chloride (SOCl₂) at reflux for several hours. chemicalbook.com This transformation is often a preliminary step for subsequent reactions or for modifying the compound's solubility and electronic properties.

Further derivatization via halogenation of the aromatic ring is also a potential pathway, though it is complicated by the electronic nature of the existing substituents. Introducing additional halogens like chlorine or bromine onto the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com Such reactions typically require activation with a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com Given that the aromatic ring is heavily deactivated by the nitro and carboxyl groups, harsh reaction conditions would likely be necessary to achieve this transformation. masterorganicchemistry.com The regiochemical outcome of such a halogenation is dictated by the directing effects of the four existing substituents, with the weakly activating methyl group and the ortho-, para-directing fluoro group favoring substitution at the C6 position (see Section 3.5.1). Some modern methods utilize palladium catalysis for the C-H halogenation of benzoic acids, where the carboxyl group itself can direct the substitution. acs.org

Overall Aromatic Ring Reactivity

Electrophilic Aromatic Substitution Patterns

The propensity for this compound to undergo further electrophilic aromatic substitution (EAS) is low due to the strong deactivating nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups. openstax.org These groups withdraw electron density from the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The methyl group (-CH₃) is a weak activating group, while the fluorine (-F) atom is a weak deactivator. quizlet.com

The regioselectivity of any potential EAS reaction is determined by the directing influence of each substituent. The methyl and fluoro groups are ortho-, para-directors, while the nitro and carboxylic acid groups are meta-directors. wikipedia.orgcsbsju.edu In cases of competing effects, the most powerful activating group typically governs the position of substitution. quizlet.com

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Strongly Deactivating | Meta |

| -F | 2 | Weakly Deactivating | Ortho, Para |

| -NO₂ | 3 | Strongly Deactivating | Meta |

| -CH₃ | 5 | Weakly Activating | Ortho, Para |

Analysis of the directing vectors reveals a consensus for substitution at the C6 position.

The methyl group (-CH₃) directs ortho (to C4 and C6) and para (to C2, already substituted).

The fluoro group (-F) directs ortho (to C1 and C3, already substituted) and para (to C6).

The nitro group (-NO₂) and carboxylic acid group (-COOH) direct meta to themselves, which does not align with the C4 or C6 positions activated by the other groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond is the strongest carbon-halogen bond and is generally considered inert towards the oxidative addition step in palladium-catalyzed cross-coupling cycles. However, recent advances in catalysis have enabled the activation of such bonds, particularly in specific molecular contexts. For this compound, the fluorine atom is positioned ortho to the carboxylic acid group. This arrangement is significant, as research has shown that aryl fluorides bearing an ortho-carboxylate group can undergo palladium-catalyzed coupling reactions. acs.org The proximity of the carboxylate is thought to facilitate the reaction by stabilizing the transition state.

Furthermore, palladium-catalyzed cross-coupling reactions of electron-deficient aryl fluorides, such as those containing nitro groups, have been developed. dntb.gov.uarsc.org These methods could potentially be applied to this compound for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. While challenging, these findings suggest that modern catalytic systems could enable the participation of the C-F bond in this molecule in cross-coupling transformations, representing a potential, if difficult, reaction pathway.

Cyclization and Annulation Reactions

A prominent reactivity pathway for this compound and its derivatives involves cyclization reactions centered around the nitro group. The reduction of an aromatic nitro group can generate a reactive intermediate, such as a nitroso, hydroxylamino, or amino group, which can subsequently react with a neighboring functional group to form a new heterocyclic ring.

This strategy is well-documented for related ortho-substituted nitroaromatics. organicreactions.orgmdpi.com For example, in a closely related system, methyl 2-methyl-3-nitrobenzoate can undergo condensation and cyclization to furnish a 5-nitroisocoumarin. researchgate.net This suggests a strong potential for the carboxylic acid or ester function in this compound to participate in a reductive cyclization cascade with the adjacent nitro group. Such a transformation would lead to the formation of fused heterocyclic systems, like benzoxazinones. Various reducing agents, from catalytic hydrogenation to ternary phosphorus compounds, can mediate these types of reductive cyclizations. organicreactions.org These annulation reactions provide a powerful method for converting the linear benzoic acid structure into more complex polycyclic scaffolds.

Mechanistic Insights and Theoretical Investigations of 2 Fluoro 5 Methyl 3 Nitrobenzoic Acid

Elucidation of Reaction Mechanisms

A thorough understanding of a compound's reaction mechanisms is fundamental to its application in chemical synthesis. This involves detailed studies of reaction rates, energy changes, and the pathways through which reactions occur. For 2-Fluoro-5-methyl-3-nitrobenzoic acid, specific data in these areas are conspicuously absent.

Kinetic and Thermodynamic Studies

Kinetic studies would provide invaluable data on the rates of reactions involving this compound, offering insights into the factors that influence its reactivity. Such studies would quantify the effects of concentration, temperature, and catalysts on reaction speeds. Thermodynamic studies, on the other hand, would shed light on the energy changes that accompany its chemical transformations, indicating the feasibility and spontaneity of potential reactions. Currently, no specific kinetic or thermodynamic parameters for reactions involving this compound have been reported in the literature.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. By replacing an atom in this compound with one of its isotopes, chemists could track its path and identify bond-breaking and bond-forming steps. There are no published accounts of isotopic labeling experiments having been conducted on this particular compound.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, theoretical and computational methods can provide significant predictive insights into the behavior of a molecule. These approaches can model molecular structure, electron distribution, and reactivity. While such studies have been performed on structurally similar molecules, specific computational analyses of this compound are not available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could predict its optimized geometry, vibrational frequencies, and electronic properties. Studies on related compounds, such as 4-Methyl-3-nitrobenzoic acid, have utilized DFT to analyze their molecular structure and vibrational spectra. researchgate.net These studies provide a framework for how DFT could be applied to understand the compound , but specific calculations for this compound have not been published.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. An MEP map of this compound would be instrumental in predicting its intermolecular interactions and reactive sites. While the principles of MEP are well-established, a specific map for this compound has not been generated and analyzed in the available literature.

Prediction of Reactivity and Selectivity

Computational models can be employed to predict the reactivity and selectivity of a chemical compound in various reactions. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and steric factors, researchers can anticipate how a molecule will behave. For this compound, such predictive studies would be highly valuable for guiding its use in organic synthesis. However, dedicated research on predicting its reactivity and selectivity is currently unavailable.

Conformational Analysis

The spatial arrangement of substituents in this compound is determined by the rotational barriers around the exocyclic C-C and C-O bonds of the carboxylic acid group. Theoretical studies on similar ortho-substituted benzoic acids, particularly 2-fluorobenzoic acid, provide significant insights into the likely stable conformations. nih.govnih.gov

Computational analyses, such as those using Density Functional Theory (DFT), reveal that substituted benzoic acids can exist in several conformational forms. nih.gov For benzoic acids with an ortho-fluoro substituent, these conformers are primarily defined by the dihedral angles of the carboxylic group relative to the benzene ring and the orientation of the hydroxyl proton. The key conformations are typically described as cis or trans with respect to the O=C-O-H dihedral angle.

In the case of 2-fluorobenzoic acid, four main conformers have been identified: two lower-energy cis forms and two higher-energy trans forms. nih.gov One of the trans conformers is notably stabilized by an intramolecular O-H···F hydrogen bond. nih.gov Conversely, repulsive interactions, such as those between the carboxylic oxygen and the ortho-substituent, can destabilize certain conformations. nih.gov For many 2-fluoro-substituted carbonyl compounds, planar conformations where the carbonyl oxygen is trans to the fluorine atom are found to be the most stable. rsc.org

For this compound, it is predicted that the molecule will adopt a largely planar structure. The conformational landscape will be dominated by the orientation of the -COOH group relative to the adjacent fluorine atom. The most stable conformer likely involves a balance between stabilizing intramolecular interactions, such as hydrogen bonding, and minimizing steric and electronic repulsion between the adjacent fluoro and carboxylic acid groups, as well as the more distant methyl and nitro substituents.

| Conformer Type | O=C-O-H Dihedral | Key Intramolecular Interaction | Relative Energy |

|---|---|---|---|

| cis-I | ~0° | C-H···O=C | Low |

| cis-II | ~0° | Repulsive F···O=C | Low |

| trans-I | ~180° | Stabilizing O-H···F | High |

| trans-II | ~180° | Repulsive O-H···H | High |

Structure-Reactivity Relationships (SRR) in Substituted Benzoic Acids

The reactivity of a substituted benzoic acid, particularly its acidity, is profoundly influenced by the electronic properties (inductive and resonance effects) and position of its substituents. The Hammett equation provides a quantitative framework for correlating the structure of meta- and para-substituted benzoic acids with their reactivity. libretexts.org However, ortho-substituents often exhibit anomalous behavior, known as the "ortho-effect," which is not easily quantified by this linear free-energy relationship.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly increases the acidity of the benzoic acid. Located at the meta-position relative to the carboxyl group, its influence is primarily through a strong negative inductive effect (-I), which stabilizes the resulting carboxylate anion.

Methyl Group (-CH₃): The methyl group is an electron-donating group, acting through a positive inductive effect (+I) and hyperconjugation. Its presence at the para-position (relative to the fluorine) destabilizes the carboxylate anion, thereby decreasing the acidity of the molecule compared to an unsubstituted benzoic acid.

Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through its inductive effect (-I) but electron-donating via its resonance effect (+R). Given its position ortho to the carboxylic acid, the strong inductive effect is expected to dominate, leading to an increase in acidity. This is further amplified by the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase acid strength due to a combination of steric and electronic factors.

| Substituent | Position (relative to -COOH) | Electronic Effect | Expected Impact on Acidity |

|---|---|---|---|

| -NO₂ | meta (3-) | Strongly Electron-Withdrawing (-I, -R) | Increase |

| -F | ortho (2-) | Strongly Electron-Withdrawing (-I), Weakly Donating (+R) | Increase (Ortho-Effect) |

| -CH₃ | meta (5-) | Weakly Electron-Donating (+I) | Decrease |

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure and crystal packing of this compound are dictated by a network of intermolecular interactions. Computational and experimental studies on substituted benzoic acids demonstrate that hydrogen bonding is a primary directional force in their supramolecular assembly. koreascience.kr

The most significant interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups. This O-H···O=C interaction is a robust and common motif in virtually all carboxylic acids, leading to the formation of centrosymmetric cyclic dimers. Theoretical calculations show these hydrogen bonds to be strong, with interaction energies in the range of 20-22 kcal/mol for substituted benzoic acid dimers. koreascience.kr The presence of electron-withdrawing groups like the nitro group can slightly weaken these hydrogen bond interactions compared to those with electron-releasing groups. koreascience.kr

Beyond the primary dimer formation, weaker intermolecular interactions play a crucial role in assembling these dimers into a three-dimensional lattice. These secondary interactions for this compound are predicted to include:

C-H···O Hydrogen Bonds: The aromatic C-H bonds and the methyl group's C-H bonds can act as hydrogen bond donors, interacting with the oxygen atoms of the nitro and carboxyl groups, which serve as acceptors. These interactions help link the primary dimer units into extended chains or sheets. acs.org

Halogen Interactions: The fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds and potentially C-F···π interactions.

π···π Stacking: The aromatic rings may engage in π-stacking interactions, although the presence of multiple substituents can sterically hinder optimal face-to-face overlap.

Computational methods combining quantum mechanics and molecular dynamics are used to predict the self-assembling properties of organic molecules. chemrxiv.org By analyzing the strength and directionality of these varied non-covalent interactions, it is possible to predict the most stable crystal packing arrangement and the resulting supramolecular architecture. The interplay between strong O-H···O bonds and a network of weaker C-H···O and other contacts ultimately determines the final crystalline form. acs.orgicm.edu.pl

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 5 Methyl 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-Fluoro-5-methyl-3-nitrobenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Techniques for Structural Connectivity

One-dimensional NMR experiments are the cornerstone of structural analysis, providing foundational data on the different types of atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic region would feature two doublets, representing the two protons on the benzene ring. Due to the electronic effects of the substituents (electron-withdrawing nitro and carboxyl groups, and the electron-donating methyl group), these protons will have unique chemical shifts. The methyl group protons will appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-170 ppm range. libretexts.org The six aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature. The methyl carbon will be the most upfield signal, appearing around 20-22 ppm.

¹⁹F NMR Spectroscopy: As a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. huji.ac.il The spectrum for this compound will show a single resonance for the fluorine atom. The chemical shift of this signal provides information about its electronic environment. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing crucial connectivity information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -COOH | >10.0 | broad singlet | ~167 |

| C1 | - | - | ~130 |

| C2-F | - | - | ~158 (d, ¹JCF ≈ 250 Hz) |

| C3-NO₂ | - | - | ~149 |

| C4-H | ~7.9 | d | ~125 |

| C5-CH₃ | - | - | ~140 |

| C6-H | ~7.7 | d | ~128 |

Note: Predicted values are based on established substituent effects on aromatic systems. Actual experimental values may vary.

Two-Dimensional and Multi-Dimensional NMR for Spatial and Through-Bond Correlations

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would be used to definitively assign the carbon signals for the two aromatic C-H groups and the methyl group by correlating their proton and carbon chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. columbia.edu Key expected correlations for this molecule would include:

The methyl protons showing a correlation to the C5, C4, and C6 carbons.

The aromatic protons showing correlations to neighboring quaternary carbons (e.g., C1, C3, C5).

The carboxylic acid proton potentially showing correlations to C1 and C2.

These 2D experiments, used in concert, allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the aromatic ring.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its crystalline or amorphous solid forms. For pharmaceutical and materials science applications, understanding the solid-state structure is critical. ¹³C and ¹⁹F ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov

Study Molecular Conformation: ssNMR can provide insights into the conformation of the molecule in the solid state, such as the dihedral angle between the carboxylic acid group and the benzene ring.

Probe Intermolecular Interactions: By observing changes in chemical shifts, ssNMR can be used to study hydrogen bonding networks, particularly involving the carboxylic acid groups, which often form dimers in the solid state. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of the molecular ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The exact mass of the compound (C₈H₆FNO₄) can be calculated and compared to the experimentally measured mass to confirm its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

| Formula | Calculated Exact Mass (m/z) | Ion Type |

|---|---|---|

| C₈H₆FNO₄ | 199.0281 | [M+H]⁺ |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.org The analysis of the resulting product ions provides valuable information about the molecule's structure. For this compound, fragmentation in negative ion mode is often informative for nitroaromatic compounds. nih.gov

Key fragmentation pathways are expected to include:

Decarboxylation: The most common fragmentation for benzoic acids is the loss of carbon dioxide (CO₂), resulting in a fragment ion corresponding to [M-H-CO₂]⁻. nih.gov

Loss of Nitro Group: Fragmentation can occur via the loss of the nitro group as either NO₂• (46 Da) or NO• (30 Da).

Loss of Water: The carboxylic acid group can facilitate the loss of a water molecule ([M-H-H₂O]⁻).

By analyzing the masses of these fragment ions, the presence and connectivity of the carboxylic acid, nitro, and fluoro-methyl-substituted benzene core can be confirmed. This fragmentation pattern serves as a structural fingerprint for the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. For a compound like this compound, GC-MS is primarily employed to assess its purity by detecting and identifying any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Due to the low volatility of carboxylic acids, direct analysis by GC can be challenging. Therefore, a derivatization step is often required to convert the carboxylic acid into a more volatile ester, typically a methyl ester nih.govresearchgate.netnih.gov. This is commonly achieved by reacting the acid with an agent like diazomethane or BF₃·MeOH nih.govresearchgate.net. The resulting methyl 2-fluoro-5-methyl-3-nitrobenzoate is more amenable to GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase lining the column birchbiotech.commetbio.net. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint birchbiotech.com. This allows for the identification of the main compound and any volatile impurities. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram birchbiotech.com.

Table 1: Typical GC-MS Parameters for Analysis of Related Aromatic Acids

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | DB-5MS or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium | metbio.net |

| Injector Temperature | 270-280 °C | nih.gov |

| Oven Program | Initial temp 80-85°C, ramp at 8-10°C/min to 200°C, then ramp to 300°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Scan Range | 50-600 amu | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization rsc.org. It is used to confirm the molecular weight of the compound and to identify any non-volatile impurities.

In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column (commonly a reversed-phase C18 column) based on the compound's polarity and interaction with the stationary phase and a gradient mobile phase researchgate.netvu.edu.au.

After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates ions with minimal fragmentation. For a carboxylic acid, analysis is usually performed in negative ion mode, where the molecule loses a proton (H⁺) to form a deprotonated molecular ion [M-H]⁻ researchgate.net. The mass analyzer then separates these ions by their m/z ratio. For this compound (molecular weight 199.14 g/mol ), the expected primary ion would be observed at an m/z of approximately 198.1. The high sensitivity and selectivity of LC-MS allow for the detection of trace-level impurities rsc.org.

Table 2: Typical LC-MS Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile or methanol | vu.edu.au |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Expected Primary Ion | [M-H]⁻ | researchgate.net |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate by stretching or bending at specific quantized frequencies. The spectrometer measures the absorption of IR radiation at these frequencies, resulting in a spectrum that provides a fingerprint of the molecule's functional groups nsf.govnih.govsemanticscholar.org.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid group would be confirmed by a very broad O-H stretching band and a sharp, strong C=O stretching band. The nitro group gives rise to two distinct, strong stretching vibrations. The aromatic ring and its substituents (fluoro and methyl groups) also produce a series of characteristic absorptions.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | instanano.com |

| Carboxylic Acid | C=O stretch | ~1700 - 1725 | ucl.ac.uk |

| Nitro Group | Asymmetric N-O stretch | ~1520 - 1560 | researchgate.net |

| Nitro Group | Symmetric N-O stretch | ~1340 - 1360 | researchgate.net |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | |

| Aromatic/Alkyl | C-H stretch | ~2900 - 3100 | |

| Aryl-Fluoride | C-F stretch | ~1200 - 1300 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR nih.gov. It is based on the inelastic scattering of monochromatic light, usually from a laser. While FTIR measures the absorption of light, Raman spectroscopy detects the frequency shift of scattered light resulting from molecular vibrations that cause a change in the molecule's polarizability .

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum. The symmetric stretching vibration of the nitro group (NO₂) is typically a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds researchgate.netresearchgate.net. Aromatic ring vibrations, especially the "ring breathing" mode, also tend to produce strong Raman signals. In contrast, the O-H and C=O stretching vibrations of the carboxylic acid group, which are dominant in FTIR, are generally weaker in Raman spectra.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro Group | Symmetric N-O stretch | ~1340 - 1360 (strong) | researchgate.netresearchgate.net |

| Aromatic Ring | Ring breathing mode | ~1000 | |

| Aromatic Ring | C=C stretch | ~1580 - 1620 | researchgate.net |

| Aromatic Ring | C-H stretch | ~3050 - 3100 | researchgate.net |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined with high precision acs.orgacs.org.

For substituted benzoic acids, a common structural motif observed in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups researchgate.net. XRD analysis would confirm if this compound adopts this dimeric structure. Furthermore, the analysis would reveal the planarity of the benzene ring and the precise orientation of the carboxylic acid, nitro, fluoro, and methyl substituents relative to the ring, providing insight into steric and electronic effects within the molecule.

Table 5: Structural Parameters Determined by Single-Crystal XRD

| Parameter | Description | Reference |

|---|---|---|

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) defining the crystal's repeating unit. | acs.org |

| Space Group | Describes the symmetry elements of the crystal lattice. | researchgate.net |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, N-O, C-F). | |

| Bond Angles | Angles formed by three connected atoms (e.g., O-C-O, C-N-O). | |

| Torsion Angles | Dihedral angles describing the conformation around chemical bonds. | |

| Intermolecular Interactions | Identifies hydrogen bonding, π-π stacking, and other non-covalent forces. | acs.org |

Applications and Synthetic Utility of 2 Fluoro 5 Methyl 3 Nitrobenzoic Acid

Building Block in Complex Organic Synthesis

The utility of 2-Fluoro-5-methyl-3-nitrobenzoic acid in organic synthesis stems from the distinct reactivity of its functional groups. The carboxylic acid can undergo esterification or amidation, the nitro group can be reduced to an amine, and the fluorine atom can be substituted via nucleophilic aromatic substitution. This multi-functionality allows it to serve as a scaffold for constructing diverse and complex molecular architectures.

Precursor for Heterocyclic Scaffolds

While specific research detailing the use of this compound for heterocyclic synthesis is not widely documented, its structural motifs are analogous to other compounds used for this purpose. For instance, related compounds like 4-fluoro-3-nitrobenzoic acid are considered ideal precursors for synthesizing benzimidazole (B57391) derivatives. ossila.com This process typically involves the reaction between the carboxylic acid and a diamine, often formed after the reduction of the nitro group to an amine. ossila.com The presence of both a carboxylic acid and a latent amino group (the nitro group) on the same ring makes this compound a potential candidate for constructing fused heterocyclic systems.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Fluorinated aromatic compounds are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Benzoic acid and its derivatives are foundational structures in a multitude of pharmaceutical agents. preprints.org Although specific APIs derived directly from this compound are not prominently cited in available literature, the general class of fluorinated nitrobenzoic acids serves as crucial intermediates in drug development. ossila.comnih.gov The unique substitution pattern of this molecule makes it a valuable building block for creating novel therapeutic candidates.

Utility in Agrochemical Development

Nitroaromatic compounds have historically served as foundational materials in the production of a wide array of pesticides, including herbicides, insecticides, and fungicides. nih.gov Similarly, benzoic acid derivatives are recognized as useful in the agrochemical industry. researchgate.net The combination of a nitro group and a benzoic acid moiety within a single molecule suggests that this compound could be a useful intermediate for synthesizing new agrochemically active compounds. However, specific examples of commercial pesticides developed from this particular precursor are not detailed in the reviewed literature.

Role in Dyestuff and Material Science Precursors

Nitrobenzoic acids and their derivatives are utilized in the manufacturing of dyes and polymers. researchgate.netnih.gov The nitro group is a key component of many chromophores, and its reduction to an amino group provides a route to azo dyes. Furthermore, benzoic acids can be incorporated into polymers, such as polyesters and polyamides. In the field of materials science, compounds like p-Nitrobenzoic acid have been explored for designing functional materials, pigments, and optoelectronic devices. chemicalbook.com While direct applications of this compound in this area are not specified, its chemical nature makes it a plausible precursor for developing new materials and dyes. nih.govchemicalbook.com

Radiochemical Applications

The presence of a fluorine atom in the structure of this compound makes it particularly relevant to the field of radiochemistry, specifically for medical imaging techniques.

Precursor for Positron Emission Tomography (PET) Radiotracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes. symeres.com Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET imaging due to its favorable physical and chemical characteristics, including a convenient half-life of 109.8 minutes. nih.govfrontiersin.org

Molecules containing a stable fluorine atom, such as this compound, are valuable as potential precursors for ¹⁸F-labeled radiotracers. nih.gov One common strategy, known as the "building block approach," involves synthesizing a small, ¹⁸F-labeled molecule that is then reacted further to create the final PET tracer. rsc.orgrsc.org Alternatively, in late-stage radiofluorination, the stable fluorine atom on a complex precursor molecule is directly substituted with ¹⁸F. rsc.org Given that aryl fluorides are common motifs in PET probes, this compound represents a potential precursor for the development of novel ¹⁸F-labeled PET tracers for imaging various biological processes. nih.govfrontiersin.org

Radiolabeling Strategies

While specific radiolabeling studies involving this compound are not extensively documented in publicly available literature, its chemical structure suggests potential for the incorporation of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), a commonly used isotope in Positron Emission Tomography (PET) imaging. acs.orgmdpi.com The presence of a fluorine atom in the molecule provides a direct target for isotopic exchange or nucleophilic substitution reactions to introduce ¹⁸F.

The development of ¹⁸F-labeled radiotracers is a cornerstone of nuclear medicine, enabling non-invasive imaging and quantification of physiological and pathological processes at the molecular level. acs.org The relatively short half-life of ¹⁸F (approximately 110 minutes) is suitable for imaging studies and minimizes the radiation dose to the patient.

Potential Radiolabeling Approaches:

One conceivable strategy for the radiosynthesis of an ¹⁸F-labeled version of this compound would involve a nucleophilic aromatic substitution (SNAr) reaction. This could be achieved by using a precursor molecule where the fluorine atom is replaced by a suitable leaving group, such as a nitro group or a trimethylammonium salt. The precursor would then be reacted with [¹⁸F]fluoride, which would displace the leaving group to yield the desired ¹⁸F-labeled product. The efficiency of such a reaction would be influenced by the activating effects of the electron-withdrawing nitro group on the aromatic ring.

The resulting ¹⁸F-labeled this compound could then be evaluated as a potential PET imaging agent. Its utility would depend on its pharmacokinetic properties, target engagement, and metabolic stability. Given that many biologically active molecules contain the fluoronitrobenzoic acid scaffold, a radiolabeled version could serve as a valuable research tool for studying the in vivo behavior of such compounds.

Co-crystallization and Supramolecular Chemistry

The field of crystal engineering utilizes non-covalent interactions to design and synthesize novel crystalline materials with tailored physical and chemical properties. Co-crystals, which are multi-component crystals held together by non-covalent interactions, have garnered significant interest, particularly in the pharmaceutical industry, for their ability to modify properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). wits.ac.za The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and a fluorine atom, makes it a promising candidate for the formation of co-crystals with a variety of co-formers.

Design and Synthesis of Co-crystals

The design of co-crystals containing this compound would be guided by the principles of supramolecular chemistry, which focuses on the predictable formation of specific intermolecular interactions, often referred to as supramolecular synthons. The carboxylic acid group is a particularly robust functional group for forming strong and directional hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined homomeric (acid-acid) or heteromeric (acid-base) synthons.

For instance, co-crystallization with compounds containing complementary functional groups, such as pyridines or amides, would be expected to result in the formation of strong O-H···N or O-H···O hydrogen bonds. nih.gov The nitro group and the fluorine atom can also participate in weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as halogen bonds and π-π stacking interactions, which can further stabilize the crystal lattice. acs.orgnih.gov

The synthesis of co-crystals of this compound could be achieved through various established techniques, including:

Solution Crystallization: Dissolving stoichiometric amounts of the acid and a selected co-former in a suitable solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, either neat or with a small amount of a liquid additive (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the two components in a solvent in which they have limited solubility.

The selection of the co-former is crucial and would be based on its ability to form robust supramolecular synthons with this compound. A systematic screening of potential co-formers would likely yield a range of novel co-crystalline phases.

Investigation of Intermolecular Interactions in Solid State

A detailed investigation of the crystal structures of any resulting co-crystals would be essential to understand the nature of the intermolecular interactions that govern their formation and stability. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of molecules in the solid state.

The analysis of the crystal structure would reveal the specific supramolecular synthons that are formed. For example, one would expect to observe the classic carboxylic acid dimer synthon or the formation of a salt if the co-former is a sufficiently strong base, leading to proton transfer from the carboxylic acid to the co-former. nih.gov

The role of the fluorine and nitro substituents in directing the crystal packing would also be of significant interest. The fluorine atom can participate in C-H···F hydrogen bonds and halogen-halogen interactions. The nitro group is a strong hydrogen bond acceptor and can also engage in π-π stacking interactions with other aromatic rings. plu.mx

The table below summarizes the key functional groups of this compound and their expected roles in forming intermolecular interactions in the solid state.

| Functional Group | Potential Intermolecular Interactions |

| Carboxylic Acid | Strong O-H···O and O-H···N hydrogen bonds (donor and acceptor) |

| Nitro Group | C-H···O hydrogen bonds (acceptor), π-π stacking |

| Fluorine Atom | C-H···F hydrogen bonds, halogen bonds |

| Aromatic Ring | π-π stacking interactions |

By systematically studying the co-crystals of this compound, it would be possible to gain a deeper understanding of the interplay of various non-covalent interactions in the solid state and to potentially develop new materials with desired properties.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 2-Fluoro-5-methyl-3-nitrobenzoic acid is predominantly centered on its application as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical sector. The primary driver for research and development involving this compound is its role as a key precursor to the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. google.com Rucaparib is a significant therapeutic agent used in the treatment of certain types of cancer, and the efficient synthesis of this drug has necessitated a focus on the reliable production of its constituent building blocks, including this compound.

Consequently, a significant portion of the available literature and patent filings revolves around optimizing the synthesis of this compound and its subsequent conversion to downstream products. The primary synthetic route involves the nitration of 5-fluoro-2-methylbenzoic acid. google.comchemicalbook.com Research efforts have been directed towards improving the yield, purity, and safety of this nitration process, as evidenced by patents detailing specific reaction conditions and reagents. google.com

Beyond its established role in the synthesis of Rucaparib, the broader research landscape for this compound as a standalone entity is less extensive. Its utility is largely defined by its function as a versatile scaffold, and as such, dedicated studies on its intrinsic properties are limited. The research community's interest is primarily dictated by the demand for the final products derived from it.

Emerging Synthetic Methodologies

While the classical synthesis of this compound relies on the nitration of a pre-functionalized benzoic acid derivative, the field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and safer methods. For polysubstituted aromatic compounds like the one , several emerging methodologies could be applied.

Greener and Catalytic Approaches: There is a growing trend towards the use of greener and more catalytic methods for the synthesis of aromatic carboxylic acids and their derivatives. rsc.orgsciepub.com For instance, the development of solid acid catalysts could offer a reusable and more environmentally benign alternative to the strong acids typically used in nitration reactions. rsc.org Additionally, methods for the direct carboxylation of aromatic C-H bonds are an active area of research, which could potentially provide a more atom-economical route to this and similar compounds in the future.

Flow Chemistry: The use of continuous flow reactors for nitration and other potentially hazardous reactions is gaining traction in the pharmaceutical and chemical industries. google.com This technology offers enhanced safety, better process control, and can lead to higher yields and purities. The synthesis of this compound could benefit from the implementation of flow chemistry to mitigate the risks associated with handling strong nitrating agents on a large scale.

Novel Synthetic Routes: A patent has described a novel synthesis route for the closely related 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol. wipo.int This multi-step process involves nitration, chlorination, fluorination, and finally oxidation of the methyl group to the carboxylic acid. wipo.int Such alternative pathways, starting from readily available and inexpensive materials, represent an emerging area for the synthesis of functionalized benzoic acids and could be adapted for the synthesis of this compound.

| Methodology | Potential Advantages |

| Greener Catalysis | Reduced waste, catalyst reusability, milder reaction conditions. |

| Flow Chemistry | Enhanced safety, improved process control, higher yields and purity. |

| Novel Synthetic Routes | Use of cheaper starting materials, potential for higher overall yield. |

Untapped Reactivity Pathways

The structure of this compound contains multiple functional groups, each offering potential for a variety of chemical transformations. While its primary use involves the carboxylic acid and nitro groups, other reactivity pathways remain largely unexplored.

Reactions at the Methyl Group: The methyl group on the aromatic ring presents an opportunity for various transformations. For instance, it could be a site for radical halogenation, followed by nucleophilic substitution to introduce a wide range of functional groups. Furthermore, oxidation of the methyl group to an aldehyde or alcohol could provide access to a different class of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This pathway could be exploited to introduce a variety of nucleophiles, such as amines, alcohols, and thiols, at the 2-position of the benzene ring. This would allow for the synthesis of a diverse library of compounds with potential biological activity. The reactivity of the fluorine atom in similar compounds, such as 2-fluoro-5-nitrobenzoic acid, has been utilized in the synthesis of heterocyclic systems. ossila.com

Modulation of the Carboxylic Acid: Beyond simple esterification or amidation, the carboxylic acid group can be used to direct ortho-lithiation, enabling the introduction of substituents adjacent to it. However, the presence of the acidic proton and the other functional groups would require careful selection of reagents and reaction conditions.

Reactions of the Nitro Group: While the reduction of the nitro group to an amine is a common transformation, other reactions of the nitro group are less explored in the context of this specific molecule. For example, partial reduction to a hydroxylamine or nitroso group could lead to novel derivatives. Additionally, the nitro group can participate in cycloaddition reactions under certain conditions.

Advanced Characterization Needs

The comprehensive characterization of this compound and its derivatives is crucial for ensuring their purity, identity, and stability, particularly when used as pharmaceutical intermediates. While standard analytical techniques are routinely employed, a deeper understanding of its solid-state properties and behavior in solution would be beneficial.

Solid-State Characterization: A thorough investigation of the solid-state properties of this compound is warranted. This includes single-crystal X-ray diffraction to determine its precise three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govresearchgate.net Understanding the crystal packing can provide insights into its physical properties, such as melting point and solubility. Furthermore, studies on polymorphism, the ability of a compound to exist in multiple crystalline forms, are essential as different polymorphs can exhibit different physical and chemical properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be instrumental in this regard.

Spectroscopic and Computational Analysis: While standard spectroscopic techniques like NMR and IR are used for routine characterization, more advanced spectroscopic and computational methods could provide a more detailed understanding of the molecule's electronic structure and behavior. For instance, a detailed analysis of the self-association of substituted benzoic acids in solution using a combination of FTIR, NMR spectroscopy, and molecular simulation methods can provide insights into their behavior in different solvent environments. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict spectroscopic data and to rationalize the observed reactivity of the molecule.

Impurity Profiling: As a key pharmaceutical intermediate, a comprehensive impurity profile is essential. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are necessary to identify and quantify any potential impurities, even at trace levels.

Potential for Novel Applications

While the primary application of this compound is in the synthesis of Rucaparib, its unique substitution pattern suggests potential for its use as a building block in other areas of chemical and pharmaceutical research.

Medicinal Chemistry: The fluorinated and nitrated benzoic acid motif is present in various biologically active compounds. The strategic placement of the fluoro, methyl, and nitro groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.govnbinno.com Therefore, this compound could serve as a valuable starting material for the synthesis of new drug candidates. Its precursor, 2-fluoro-5-methylbenzoic acid, has been used in the development of kinase inhibitors and treatments for chronic pain. ossila.comnbinno.com By analogy, derivatives of the title compound could be explored for similar or different therapeutic targets.

Materials Science: Fluorinated organic compounds are increasingly being used in the development of advanced materials due to their unique properties, such as high thermal stability and chemical resistance. amanote.com Although not extensively explored for this purpose, derivatives of this compound could potentially be used in the synthesis of specialty polymers, liquid crystals, or other functional materials.

Q & A

Basic: What are the optimal synthetic routes for 2-fluoro-5-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential nitration and fluorination of substituted benzoic acid precursors. For example:

- Step 1: Methylation and nitration of benzoic acid derivatives to introduce the nitro group at the meta position.

- Step 2: Fluorination via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nitro group to activate the aromatic ring for fluorine substitution .

Key Considerations:

- Temperature Control: Fluorination reactions (e.g., using KF or CsF) require anhydrous conditions and temperatures between 80–120°C to avoid side reactions like decarboxylation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity by stabilizing transition states .

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Nitration → Fluorination | 65–75 | ≥98 | 12–24 | |

| Direct Fluorination | 50–60 | 95 | 6–8 |

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for fluoronitrobenzoic acid derivatives?

Methodological Answer:

Discrepancies in NMR data often arise from solvent effects, concentration, or impurities. To address this:

- Standardization: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS) for consistent referencing .

- 2D NMR Validation: Employ HSQC and HMBC to confirm assignments of fluorine-proton coupling patterns, which are sensitive to substituent positions .

Example Contradiction:

- Fluorine Chemical Shifts: In 2-fluoro-5-nitrobenzoic acid (CAS 7304-32-7), δF ranges from -110 to -115 ppm in DMSO-d6, varying with concentration .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

This compound serves as a precursor for bioactive heterocycles:

- Dibenzazocine Synthesis: The nitro group facilitates cyclization reactions with aminophenols, forming fused heterocyclic scaffolds with potential CNS activity .

- PET Tracer Development: Radiofluorinated analogs (e.g., [18F]-labeled derivatives) are explored for imaging applications, leveraging the nitro group’s stability under radiolabeling conditions .

Case Study:

- Dibenzoxazepinones: Synthesized via SNAr with immobilized 2-aminophenols, achieving >90% purity after HPLC purification .

Advanced: What mechanistic insights explain the reactivity of the fluorine substituent in SNAr reactions with this compound?

Methodological Answer:

The fluorine atom’s leaving-group ability is enhanced by:

- Electron-Withdrawing Effects: The nitro (-NO2) and carboxyl (-COOH) groups at positions 3 and 1, respectively, activate the aromatic ring by reducing electron density at the fluorine-bearing carbon .

- Kinetic Studies: Hammett plots reveal a linear free-energy relationship (ρ = +4.2) for SNAr reactions, confirming strong electrophilic activation .

Experimental Design:

- Competitive Reactions: Compare reaction rates of this compound with analogs lacking the nitro group to quantify activation effects.

Basic: How should researchers assess the stability of this compound under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC analyses to identify decomposition thresholds (e.g., >200°C for decarboxylation) .

- pH Sensitivity: Test solubility and stability in aqueous buffers (pH 1–12) to guide reaction quenching and purification protocols .

| Condition | Stability Outcome | Reference |

|---|---|---|

| Dry, 4°C (argon) | Stable for >12 months | |

| Aqueous pH < 3 | Rapid hydrolysis of ester derivatives |

Advanced: What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?

Methodological Answer:

- Protective Group Chemistry: Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent decarboxylation during high-temperature reactions .

- Catalytic Optimization: Use Pd/Cu catalysts for selective cross-coupling reactions, minimizing nitro group reduction .

Example Protocol:

- Suzuki-Miyaura Coupling: React the methyl ester derivative with aryl boronic acids at 80°C in THF/H2O (yield: 70–80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.